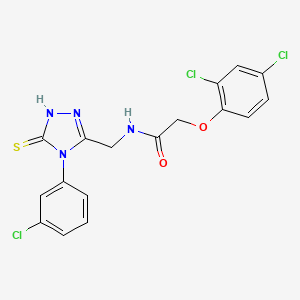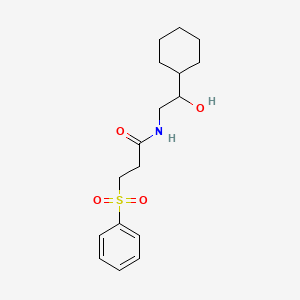
4-Oxo-4-(4-phenylanilino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(4-phenylanilino)butanoic acid is an organic compound that belongs to the class of 4-oxobutanoic acids It is characterized by the presence of a phenyl group attached to the nitrogen atom of the anilino group, which is further connected to the butanoic acid backbone
Mechanism of Action
Target of Action
The primary targets of 4-Oxo-4-(4-phenylanilino)butanoic acid are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It was found that Tripropylammonium fluorochromate (TriPAFC) in acetic acid-water medium oxidizes 4-oxo-4-phenyl butanoic acid in the presence of perchloric acid . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .
Result of Action
It is known that 4-oxobutanoic acids have much biological significance and play an essential role in pharmaceutical chemistry as anti-rheumatic agents and adjuvant arthritis suppressing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-phenylanilino)butanoic acid typically involves the reaction of 4-oxobutanoic acid with aniline derivatives. One common method is the condensation reaction between 4-oxobutanoic acid and 4-phenylaniline in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-phenylanilino)butanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid at 30°C.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Oxo-4-(4-phenylanilino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in the development of pharmaceutical agents targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(phenylamino)butanoic acid: Similar structure but lacks the phenyl group on the anilino nitrogen.
4-Oxo-4-(4-phenoxyphenyl)butanoic acid: Contains a phenoxy group instead of a phenyl group on the anilino nitrogen.
Uniqueness
4-Oxo-4-(4-phenylanilino)butanoic acid is unique due to the presence of the phenyl group on the anilino nitrogen, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a pharmaceutical agent and its versatility in organic synthesis.
Properties
IUPAC Name |
4-oxo-4-(4-phenylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-15(10-11-16(19)20)17-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGHDPWTXIWQEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-methyl-5-[methyl(prop-2-ynyl)amino]pyridazin-3-one](/img/structure/B3006984.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)





![(Z)-ethyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3007003.png)


